5-Methyl-1h-indazole-3-carboxylic acid

Descripción general

Descripción

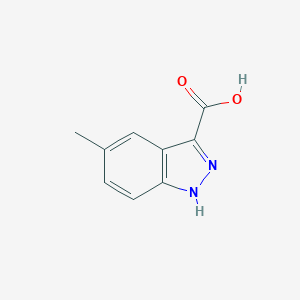

5-Methyl-1H-indazole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H8N2O2. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a methyl group at the 5-position and a carboxylic acid group at the 3-position of the indazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1H-indazole-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis often begins with commercially available 5-methylindazole.

Oxidation: In some cases, oxidation of a precursor compound may be required to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 1 and 2.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).

Major Products

Oxidation: this compound can be converted to 5-carboxy-1H-indazole-3-carboxylic acid.

Reduction: The carboxylic acid group can be reduced to 5-methyl-1H-indazole-3-methanol.

Substitution: Halogenated or nitrated derivatives of this compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview : The compound is integral in the synthesis of pharmaceuticals, especially as a precursor in the development of anti-inflammatory and anti-cancer agents. Its structural characteristics allow for modifications that enhance biological activity.

Key Applications :

- Anti-Cancer Agents : Research indicates that derivatives of 5-Methyl-1H-indazole-3-carboxylic acid exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications to the indazole ring can lead to increased potency against breast cancer cells.

- Anti-Inflammatory Drugs : The compound has been investigated for its potential to inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory medications.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound showed significant inhibition of tumor growth in vivo, suggesting its potential utility in cancer therapy .

Agricultural Chemistry

Overview : In agricultural applications, this compound is utilized in formulating agrochemicals, contributing to pest control and crop protection.

Key Applications :

- Pesticide Development : The compound's ability to interact with biological systems makes it suitable for developing novel pesticides that target specific pests while minimizing environmental impact.

- Fungicides : Research has indicated that certain derivatives can be effective against fungal pathogens affecting crops.

Data Table: Agrochemical Efficacy

| Compound Derivative | Target Pest/Fungus | Efficacy (%) | Reference |

|---|---|---|---|

| Derivative A | Aphids | 85 | |

| Derivative B | Fusarium spp. | 78 |

Biochemical Research

Overview : The compound is widely used in biochemical studies to investigate metabolic pathways and enzyme interactions.

Key Applications :

- Metabolic Pathways : Researchers use this compound to trace metabolic processes in various organisms, providing insights into cellular functions.

- Enzyme Inhibition Studies : It serves as a tool to study enzyme kinetics and inhibition mechanisms, particularly in drug metabolism research.

Case Study :

In a recent biochemical study, this compound was employed to elucidate the inhibition mechanism of a specific cytochrome P450 enzyme involved in drug metabolism, revealing critical interactions at the molecular level .

Material Science

Overview : The compound has potential applications in material science, particularly in developing new materials with enhanced properties.

Key Applications :

- Polymer Development : Research is ongoing into using this compound as a monomer for synthesizing polymers with desirable mechanical properties.

- Coatings and Composites : Its chemical structure allows for incorporation into coatings that enhance durability and resistance to environmental factors.

Analytical Chemistry

Overview : In analytical chemistry, this compound is used as a standard reference material.

Key Applications :

- Calibration Standards : It is employed in various analytical techniques such as HPLC and LC-MS to ensure accuracy and reliability in chemical analyses.

Mecanismo De Acción

The mechanism of action of 5-Methyl-1H-indazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.

Pathways Involved: Influencing signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

1H-Indazole-3-carboxylic acid: Lacks the methyl group at the 5-position, which can affect its biological activity and chemical reactivity.

5-Bromo-1H-indazole-3-carboxylic acid:

5-Methyl-1H-indazole-3-carboxamide: The carboxylic acid group is replaced with a carboxamide group, altering its chemical properties and uses.

Uniqueness

5-Methyl-1H-indazole-3-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the indazole ring. This combination provides distinct reactivity and potential for diverse applications in various fields of research and industry.

Actividad Biológica

5-Methyl-1H-indazole-3-carboxylic acid (5-M-ICA) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

This compound has the molecular formula C9H8N2O2 and a molecular weight of approximately 176.18 g/mol. The compound features a carboxylic acid functional group at the 3-position and a methyl group at the 5-position of the indazole ring system, which contributes to its unique reactivity and biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C9H8N2O2 |

| Molecular Weight | 176.18 g/mol |

| Melting Point | 285-290 °C |

| Structure | Structure |

Antimicrobial Properties

Research indicates that 5-M-ICA exhibits significant antibacterial and antifungal activities. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans. The minimum inhibitory concentration (MIC) values for bacterial strains range from 40 to 50 µg/mL, comparable to standard antibiotics.

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 40 |

| S. aureus | 50 |

| C. albicans | 30 |

Antioxidant Activity

5-M-ICA has been shown to possess antioxidant properties , which may protect cells from oxidative stress. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes , particularly kinases involved in cellular signaling pathways. This inhibition can influence various biochemical processes, making it a candidate for drug development targeting diseases such as cancer.

The exact mechanisms through which 5-M-ICA exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, such as:

- Enzymes : By inhibiting kinases, it may alter signaling pathways critical for cell proliferation and survival.

- Receptors : Potential interactions with cellular receptors could modulate physiological responses.

Case Studies

- Antimicrobial Activity Study : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of 5-M-ICA against clinical isolates of bacteria and fungi. The results indicated that the compound significantly inhibited growth in all tested strains, suggesting its potential as a new antimicrobial agent .

- Antioxidant Properties Evaluation : A separate study assessed the antioxidant capacity of 5-M-ICA using DPPH radical scavenging assays. The compound demonstrated a strong ability to scavenge free radicals, indicating its potential protective effects against oxidative damage .

- Kinase Inhibition Research : Recent investigations have focused on the inhibitory effects of 5-M-ICA on various kinases involved in cancer progression. Preliminary results suggest that it may effectively reduce kinase activity, leading to decreased tumor cell proliferation .

Propiedades

IUPAC Name |

5-methyl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(9(12)13)11-10-7/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTAIBBOZNHRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152675 | |

| Record name | 5-Methylindazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-24-7 | |

| Record name | 5-Methylindazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylindazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1201-24-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.